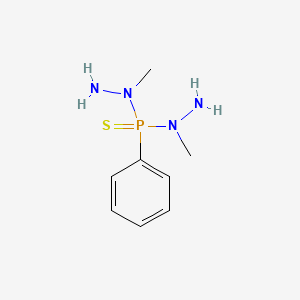
N,N'-Dimethyl-p-phenylphosphonothioic dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide: is a chemical compound with the molecular formula C8H15N4PS It is known for its unique structure, which includes a phosphonothioic group attached to a phenyl ring, and two dimethylhydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide typically involves the reaction of p-phenylphosphonothioic dichloride with dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials:
p-Phenylphosphonothioic dichloride and dimethylhydrazine.Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 0-5°C, to control the reaction rate.
p-Phenylphosphonothioic dichloride is slowly added to a solution of dimethylhydrazine in an appropriate solvent, such as tetrahydrofuran or dichloromethane. The mixture is stirred for several hours to ensure complete reaction.Purification: The product is purified by recrystallization or column chromatography to obtain pure N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or sulfoxides.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphonic acids, sulfoxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioic derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins.
Comparison with Similar Compounds
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide can be compared with other similar compounds, such as:
N,N’-Dimethyl-p-phenylphosphonic dihydrazide: Similar structure but with a phosphonic group instead of a phosphonothioic group.
N,N’-Dimethyl-p-phenylphosphonothioic diamide: Similar structure but with diamide groups instead of dihydrazide groups.
Properties
CAS No. |
54529-68-9 |
|---|---|
Molecular Formula |
C8H15N4PS |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-[[amino(methyl)amino]-phenylphosphinothioyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H15N4PS/c1-11(9)13(14,12(2)10)8-6-4-3-5-7-8/h3-7H,9-10H2,1-2H3 |
InChI Key |
WGBDDAILYFCESW-UHFFFAOYSA-N |
Canonical SMILES |
CN(N)P(=S)(C1=CC=CC=C1)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















